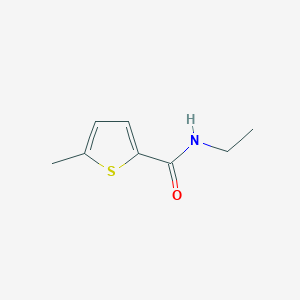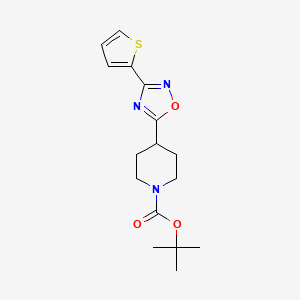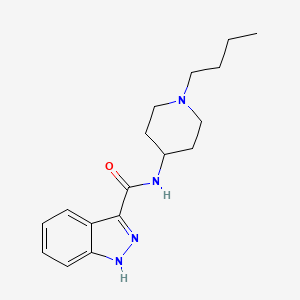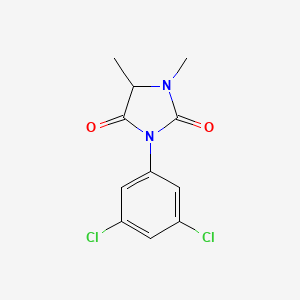
3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
説明
3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H10Cl2N2O2 and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Properties in Pesticides : This compound, as part of procymidone, was studied for its electrochemical properties in a pesticide context. The study focused on the reduction mechanism in acetonitrile and identified several decomposition pathways, including the elimination of the hetero-ring and the cleavage of chlorine atoms (Pospíšil et al., 1999).
Antibacterial and Anti-inflammatory Activities : A compound structurally similar to 3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione demonstrated in vitro antibacterial activity against human breast adenocarcinoma cell lines and anti-inflammatory activity. This study highlights the potential biomedical applications of such compounds (Uwabagira & Sarojini, 2019).
Hypoglycemic Activity : Research on derivatives of this compound showed potential hypoglycemic activity. Two synthesized compounds were found to stimulate insulin release, indicating potential for diabetes treatment (Kashif et al., 2008).
Antitubercular Activity : Analogues of a related compound were synthesized and evaluated for their antitubercular activity. The study also explored the structure-activity relationship and mechanism of action against Mycobacterium tuberculosis (Samala et al., 2014).
Antibacterial Nanofibers : A study on the novel synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers highlighted their antibacterial properties. These nanofibers showed potential in filtering and disinfecting drinking water (Maddah, 2016).
Host–Guest Interactions in Fungicides : The interaction of procymidone with cyclodextrins was studied, demonstrating changes in the redox mechanism and highlighting the relevance of host–guest interactions in the effectiveness of fungicides (Hromadová et al., 2002).
Inhibitors of Human Heart Chymase : Derivatives of this compound were synthesized and evaluated as inhibitors of human heart chymase, a protein associated with cardiovascular diseases (Niwata et al., 1997).
Degradation in Agricultural Contexts : Studies on the degradation of a similar compound, 3-(3′,5′ -Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione, in plants, soil, and light provided insights into its environmental behavior and potential impacts in agricultural settings (Sumida et al., 1973).
特性
IUPAC Name |
3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-6-10(16)15(11(17)14(6)2)9-4-7(12)3-8(13)5-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYSFKDZUQGYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-9-METHOXYINDOLO[2,3-B]QUINOXALINE](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
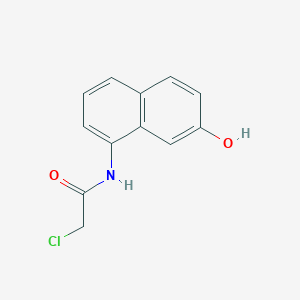
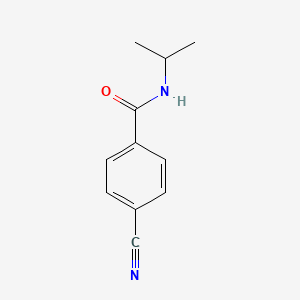
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
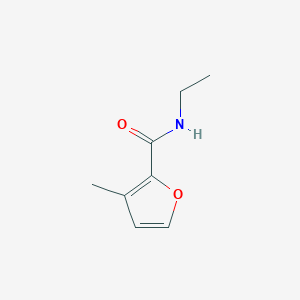
![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)
